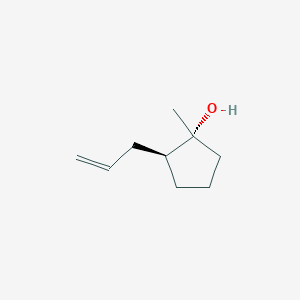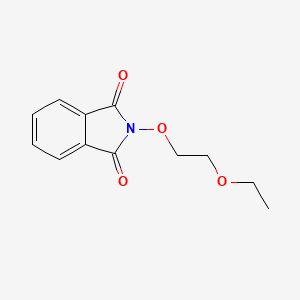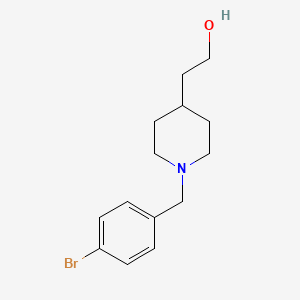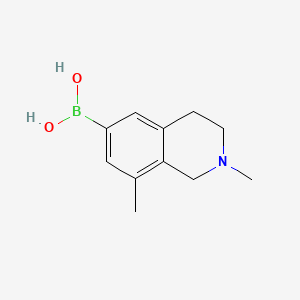
(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is a boronic acid derivative with a unique structure that includes a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoquinoline core can be reduced under specific conditions to form tetrahydroisoquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various biaryl compounds.
科学研究应用
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by interacting with active sites of enzymes. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.
相似化合物的比较
Similar Compounds
- B-(1,2,3,4-tetrahydro-2,6-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-2,7-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-5,8-dimethyl-isoquinolinyl)Boronic acid
Uniqueness
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is unique due to the specific positioning of the dimethyl groups and the boronic acid moiety. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC 名称 |
(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-8-5-10(12(14)15)6-9-3-4-13(2)7-11(8)9/h5-6,14-15H,3-4,7H2,1-2H3 |
InChI 键 |
HGECQGMCXDIRQI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C2CN(CCC2=C1)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


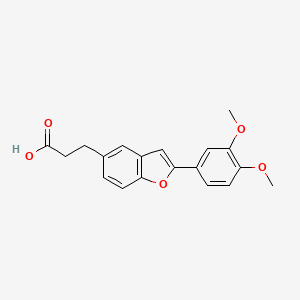

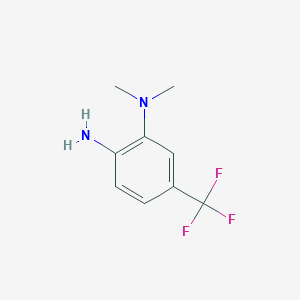
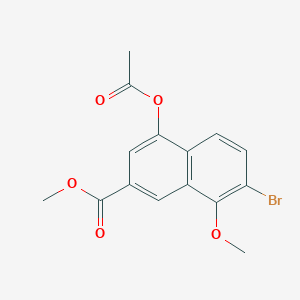
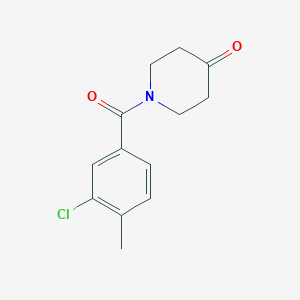
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
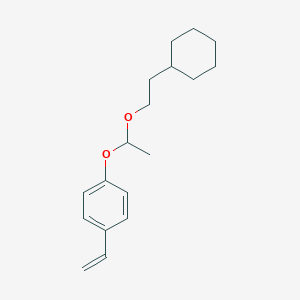
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)

